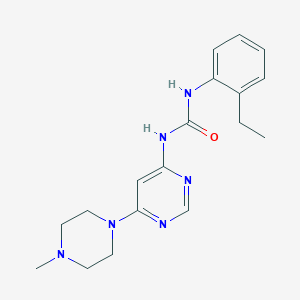

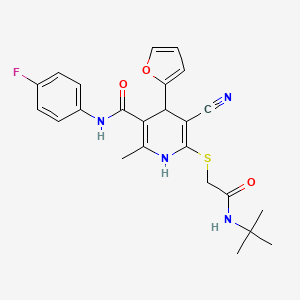

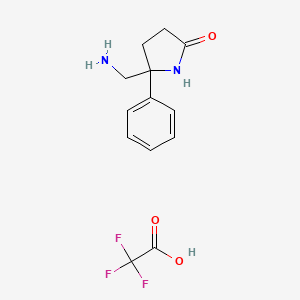

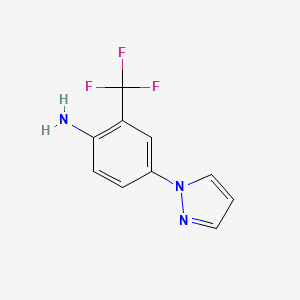

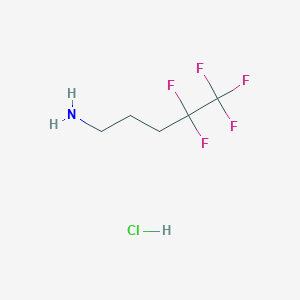

![molecular formula C22H22N2O3 B2370716 3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-14-4](/img/structure/B2370716.png)

3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

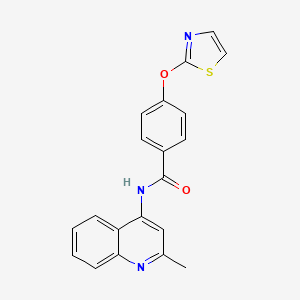

“3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives . These compounds are known for their diverse biological activities and are considered important in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .Molecular Structure Analysis

The molecular structure of “3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and subsequent reactions with nitrogen-oxygen-containing nucleophiles . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various analytical techniques. For instance, its melting point was found to be between 168–170 °C .Applications De Recherche Scientifique

Biological Activities and Medicinal Applications

Benzofuroxans and Derivatives : Benzofuroxans exhibit a wide range of biological activities, including antibacterial, antifungal, antileukemic, acaricidal, and immunosuppressive properties. These compounds have been explored for their medicinal applications, such as nitric oxide-releasing abilities, induction of oxidative stress, anti-cancer agents, anti-Chagas agents, antiamoebic targets, Ca2+ channel blockers, and cytotoxic, mutagenic, and genotoxic agents (Jovené, Chugunova, & Goumont, 2013).

Pyrimidine Derivatives : Pyrimidines, including their various substituted forms, have shown significant anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic activities. This highlights the potential of pyrimidine derivatives in developing leads for anti-inflammatory and other therapeutic activities (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Materials and Photophysics

Functionalized Quinazolines and Pyrimidines : Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the potential of such compounds in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hybrid Catalysts and Synthetic Pathways : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the role of these compounds in developing new molecules with potential applications in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Mécanisme D'action

Target of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives, which this compound is a part of, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities .

Mode of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives interact with various biological targets to exert their effects .

Biochemical Pathways

Benzofuro[3,2-d]pyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives have a broad spectrum of biological activities .

Propriétés

IUPAC Name |

3-butyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)27-20)24(22(23)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOECVFBFZLQUJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2370648.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)